N-methylpiperidine-3-carboxamide hydrochloride
Description
N-Methylpiperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring, with an N-methyl substituent and a hydrochloride salt form. Key identifiers include:
- Molecular Formula: C₇H₁₄N₂O·HCl
- Canonical SMILES: CNC(=O)C1CCCNC1.Cl
- InChIKey: GJIWAHKHYCEKFG-UHFFFAOYSA-N
- Molecular Weight: Calculated as 178.67 g/mol (C₇H₁₄N₂O: 142.2 g/mol; HCl: 36.46 g/mol).
This compound is structurally related to pharmacologically active piperidine derivatives, which are often explored for their roles in drug discovery, particularly in central nervous system (CNS) and receptor-targeted therapies.
Properties
IUPAC Name |
N-methylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWAHKHYCEKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622209 | |
| Record name | N-Methylpiperidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475060-42-5 | |
| Record name | N-Methylpiperidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpiperidine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpiperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the reaction of piperidine with methyl chloroformate, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-methylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-methylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
Positional Isomerism: Piperidine-4-carboxamide hydrochloride differs in the carboxamide group’s position (4 vs. The pyrrolidine analogue (5-membered ring) may exhibit distinct conformational flexibility compared to the 6-membered piperidine ring .
Substituent Modifications :
Biological Activity
N-Methylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring and carboxamide functional group. Its molecular formula is , and it exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor or modulator, influencing various biochemical pathways. Notably, it has been studied for its potential role as an analgesic or anesthetic agent, showcasing its relevance in pain management .
Biological Activity
Research indicates that this compound exhibits moderate antimicrobial activity and has the potential to interact with various biomolecules, influencing receptor binding and enzymatic activity . The precise mechanisms are still under investigation, but the compound's ability to modulate biological pathways suggests its relevance in therapeutic contexts.
Comparative Biological Activity
The following table summarizes the biological activity of this compound in comparison with related compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C₇H₁₅ClN₂O | Moderate antimicrobial activity | Carboxamide group enhances reactivity |
| N-Butyl-N-methylpiperidine-3-carboxamide | C₁₁H₂₂ClN₂O | Potential receptor binding | Contains butyl group for enhanced properties |
| (3R)-N-methylpiperidine-3-sulfonamide | C₆H₁₄N₂O₂S | Inhibitor of specific enzymes | Sulfonamide functionality provides unique properties |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited moderate antimicrobial effects against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
- Receptor Binding Studies : In vitro studies have shown that this compound can bind to specific receptors involved in pain signaling pathways. This interaction may contribute to its analgesic properties, warranting further investigation into its therapeutic potential .
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes that are crucial for metabolic processes. For instance, it has been identified as a potential inhibitor of cholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's .
Future Directions
Further studies are essential to elucidate the full spectrum of biological activities associated with this compound. Investigating its interactions at the molecular level will enhance our understanding of its therapeutic potential and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
